molecular formula C17H21F2N3O2S B2723909 2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 1049446-95-8

2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2723909
CAS No.: 1049446-95-8
M. Wt: 369.43
InChI Key: HGAKLUPXHZKHSS-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21F2N3O2S and its molecular weight is 369.43. The purity is usually 95%.
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Biological Activity

The compound 2,5-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₇H₂₁F₂N₃O₃S
  • Molecular Weight : 385.4 g/mol
  • CAS Number : 1049470-42-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways critical for various cellular processes. Notably, it has been shown to interact with neutral sphingomyelinase 2 (nSMase2), which is involved in sphingolipid metabolism and has implications in neurodegenerative diseases like Alzheimer's disease . The inhibition of nSMase2 leads to decreased ceramide production, which is linked to neuroinflammation and neuronal apoptosis.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated its effectiveness against various cancer cell lines, including colorectal and breast cancer cells. The mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival in cancer .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial effects. The compound's structure allows it to mimic p-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis. This property has been explored in various studies, confirming its potential as an antimicrobial agent.

Case Study 1: Alzheimer's Disease Model

A study involving a mouse model of Alzheimer’s disease assessed the pharmacokinetics and efficacy of the compound. Mice treated with the compound showed significant reductions in exosome release from the brain, suggesting a protective effect against neurodegeneration . The pharmacokinetic profile indicated substantial brain penetration, with a peak plasma concentration (CmaxC_{max}) of 7.70 ± 0.75 nmol/mL.

Case Study 2: Cancer Cell Lines

In another investigation, the compound was tested against a panel of cancer cell lines. It demonstrated IC50 values lower than those of established chemotherapeutics, indicating potent cytotoxicity. Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, enhancing its binding affinity .

Research Findings Summary

Activity Effect Mechanism Reference
AnticancerSignificant cytotoxicityInhibition of Wnt/β-catenin signaling
AntimicrobialEffective against bacterial strainsMimics PABA to inhibit folic acid synthesis
NeuroprotectiveReduces neuroinflammationInhibition of nSMase2

Properties

IUPAC Name

2,5-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O2S/c1-21-8-4-5-15(21)16(22-9-2-3-10-22)12-20-25(23,24)17-11-13(18)6-7-14(17)19/h4-8,11,16,20H,2-3,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAKLUPXHZKHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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